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Introduction

The complement system, a crucial component of innate immunity, has been identified as a
significant player in the pathophysiology of ischemic stroke. The complement component C3a
and its receptor, C3aR, are at the forefront of this complex interplay, exhibiting a dual role that
is dependent on the temporal phase of stroke pathology.[1][2] In the acute phase following an
ischemic event, C3a/C3aR signaling is largely detrimental, contributing to neuroinflammation,
reactive gliosis, and neuronal injury.[1][3] Conversely, in the subacute and chronic phases, this
signaling pathway demonstrates neuroprotective and restorative functions, promoting neural
plasticity and functional recovery.[1][4]

The C3a peptide (70-77) is the C-terminal octapeptide of C3a, which is the smallest active
fragment that can bind to and activate the C3a receptor (C3aR). This makes it a key molecule
of interest for therapeutic development in stroke recovery. These application notes provide an
overview of the utility of C3a (70-77) in preclinical stroke recovery models, summarizing key
guantitative data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the role
of C3a/C3aR signaling in stroke recovery models.
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Table 1: Effects of C3a/C3aR Signaling on Functional Recovery and Neural Plasticity

Model/Treatment Key Findings Quantitative Data Reference
o ) Faster and more
C3aR-deficient Improved recovery in
] complete recovery of
(C3aR-/-) mice vs. the acute phase after [5][6]
] ) forepaw motor
Wild-Type (WT) mice stroke. ]
function.
Increased post-stroke
GFAP-C3a transgenic  expression of GAP43, o o
) Statistically significant
mice (C3a a marker of axonal , _
) ) increase in GAP43 [718]
overexpression) vs. sprouting and ,
] o ) expression (P < 0.01).
WT mice plasticity, in the peri-
infarct cortex.
Robustly increased
synaptic density (P <
Accelerated recovery _
Intranasal C3a ) 0.01) and expression
) ) of motor function and
treatment in WT mice ) ] of GAP43 (P < 0.05).
increased synaptic [71[8][9][10]

(starting 7 days post-

stroke)

density in the peri-

infarct cortex.

Faster and more
complete recovery of
forepaw motor
function (P < 0.05).

Intranasal C3a
treatment in WT mice
(starting 7 days post-
stroke)

Upregulated Insulin-
like growth factor 1
(Igfl) and
Thrombospondin 4
(Thbs4) in the peri-

infarct cortex.

Significant
upregulation of Igfl
and Thbs4.

[5]L6]

Table 2: Effects of C3a/C3aR Signaling on Glial Cell Response
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Model/Treatment

Key Findings

Quantitative Data

Reference

C3aR-/- mice vs. WT

mice

Increased peri-infarct
astrocyte reactivity
and reduced microglia

density.

Statistically significant
differences in glial cell

populations.

[5](6]

GFAP-C3a transgenic

mice vs. WT mice

Reduced astrocyte
reactivity and
increased microglia
density in the peri-

infarct cortex.

Statistically significant
differences in glial cell

populations.

[5][6]

Intranasal C3a
treatment in WT mice
(starting 7 days post-

stroke)

Attenuated astrocyte
reactivity without
enhancing

microgliosis.

Modulation of
astrocyte reactivity

observed.

[5][6]

In vitro ischemia
model with C3a

treatment

Increased survival of
astrocytes and
reduced expression of
Glial Fibrillary Acidic
Protein (GFAP).

C3a promotes

astrocyte survival.

[5]i8]

Signaling Pathways and Experimental Workflow

C3a/C3aR Signaling in Stroke Recovery

The C3a receptor (C3aR) is a G-protein-coupled receptor expressed on various central

nervous system cells, including neurons, astrocytes, and microglia.[4][11][12] The binding of

C3a or its active fragment C3a (70-77) to C3aR initiates intracellular signaling cascades that

have context-dependent effects on cellular function. In the context of stroke recovery, this

signaling is implicated in promoting neurogenesis, stimulating neural plasticity, and modulating

the activity of glial cells to create a more favorable environment for repair.[1][11][12]
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Phase 1: Stroke Induction

Induce Ischemic Stroke

(e.g., Photothrombosis or MCAO)

7 days

Phase 2: Treatmént Administration (Subacute Phase)

Day 7 Post-Stroke:
Initiate Intranasal C3a (70-77)
or Vehicle Control Treatment

l

Continue Daily Treatment
(e.g., for 14 days)

Phase 3: Behavipral Assessment

Perform Behavioral Tests

(e.g., Grid Walk Test, Forepaw Motor Function)
at Baseline and Weekly

point Analysis

Sacrifice Animals at Endpoint
(e.g., Day 21 or later)

Perfuse and Collect Brain Tissue

Perform Histological and Molecular Analysis
(e.g., Immunohistochemistry for GAP43,
Synaptic Density, Gene Expression Analysis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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